![molecular formula C10H7BrN2O2 B13929161 12-bromo-5-oxa-1,8-diazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-3-one](/img/structure/B13929161.png)
12-bromo-5-oxa-1,8-diazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-bromo-5-oxa-1,8-diazatricyclo[74002,7]trideca-2(7),8,10,12-tetraen-3-one is a heterocyclic compound characterized by its unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 12-bromo-5-oxa-1,8-diazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-3-one typically involves multi-step reactions. One common method includes the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in ethanol, using a sodium-bisulfate catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
12-bromo-5-oxa-1,8-diazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
12-bromo-5-oxa-1,8-diazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-3-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 12-bromo-5-oxa-1,8-diazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-3-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
- 4-bromo-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one
Uniqueness
12-bromo-5-oxa-1,8-diazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-3-one is unique due to its specific bromine substitution and the presence of an oxa-diazatricyclic core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biologische Aktivität
12-bromo-5-oxa-1,8-diazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-3-one is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This compound belongs to the class of diazatricyclic compounds, which have garnered attention in medicinal chemistry due to their diverse biological properties and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H7BrN2O2, with a molecular weight of 267.08 g/mol. The presence of a bromine atom, an oxygen atom in a heterocyclic context, and a ketone functional group contribute to its reactivity and interaction with biological systems .
Synthesis
The synthesis of this compound typically involves multi-step processes that may utilize various reagents such as potassium permanganate for oxidation and sodium borohydride for reduction. Controlled temperatures and solvents like ethanol or dichloromethane are commonly employed . Industrial production may leverage continuous flow reactors to enhance efficiency and yield.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Antimicrobial Activity
Studies on structural analogs have shown that modifications at specific positions can significantly enhance antimicrobial activity. For instance, derivatives with bromine substitution have demonstrated increased effectiveness against various bacterial strains compared to their non-brominated counterparts .
The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets within microbial cells. These interactions can modulate enzyme activities and disrupt cellular processes critical for microbial survival .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
11-Oxa-4-thia-4,6-diazatricyclo[7.4.0.02,6]trideca-1(9),2,4 | Contains sulfur; similar bicyclic structure | Potentially different biological activities due to sulfur presence |
13-Oxa-3,6-diazatricyclo[7.4.0.02,6]trideca | Similar bicyclic framework | Variations in reactivity based on different heteroatoms |
Methyl 2-[3-Oxo derivative] | Related functional groups; similar core | Explored for different pharmacological properties |
This table illustrates the diversity within this class of chemicals while highlighting the unique aspects of this compound regarding its specific biological activities.
Case Studies
Several studies have evaluated the antimicrobial efficacy of related compounds:
- Berberine Derivatives : Research indicated that 12-bromo derivatives of berberine exhibited significant increases in antimicrobial activity against various pathogens when compared to their parent compounds .
- Neuroprotective Effects : While not directly linked to the compound , related diazatricyclic compounds have shown neuroprotective effects by reducing intracellular reactive oxygen species (ROS) levels and enhancing mitochondrial function in neuronal cell lines .
Eigenschaften
Molekularformel |
C10H7BrN2O2 |
---|---|
Molekulargewicht |
267.08 g/mol |
IUPAC-Name |
12-bromo-5-oxa-1,8-diazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-3-one |
InChI |
InChI=1S/C10H7BrN2O2/c11-6-1-2-9-12-7-4-15-5-8(14)10(7)13(9)3-6/h1-3H,4-5H2 |
InChI-Schlüssel |
MKVOOHOIYLISDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C(=O)CO1)N3C=C(C=CC3=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.